molecular formula C15H22Cl2N3O5P B8671140 Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide CAS No. 81733-40-6

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide

Cat. No. B8671140
CAS RN: 81733-40-6
M. Wt: 426.2 g/mol
InChI Key: VSRYQXBRBFYQLV-UHFFFAOYSA-N
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Description

Carbamic acid, ((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-, phenylmethyl ester, P-oxide is a useful research compound. Its molecular formula is C15H22Cl2N3O5P and its molecular weight is 426.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81733-40-6

Molecular Formula

C15H22Cl2N3O5P

Molecular Weight

426.2 g/mol

IUPAC Name

benzyl N-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]carbamate

InChI

InChI=1S/C15H22Cl2N3O5P/c16-7-9-20(10-8-17)26(22)19-14(6-11-24-26)25-18-15(21)23-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,21)(H,19,22)

InChI Key

VSRYQXBRBFYQLV-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1ONC(=O)OCC2=CC=CC=C2)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

750 mg (2.7 mmol) of 4-hydroxycyclophosphamide and 450 mg (2.7 mmol) of benzyl-hydroxycarbamate are dissolved in 6 ml of methylene chloride free of alcohol. A small amount of trichloroacetic acid is added thereto and the solution is allowed to stand at -25° C. in a refrigerator for 3 days. The resulting solution is filtered off, the mother liquor is diluted with 5 ml of chloroform, then is diluted with water and thereafter is washed with a dilute solution of NaHCO3 and with water. The washed solution is dried over sodium sulfate and is evaporated in a vacuum. The oily residue thereafter is recrystallized from acetic acid ethyl ester containing a small amount of methanol.
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750 mg
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450 mg
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6 mL
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solvent
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alcohol
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